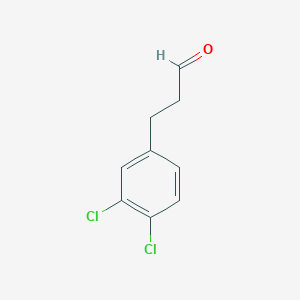Benzenepropanal, 3,4-dichloro-
CAS No.: 20795-47-5
Cat. No.: VC8177475
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20795-47-5 |
|---|---|
| Molecular Formula | C9H8Cl2O |
| Molecular Weight | 203.06 g/mol |
| IUPAC Name | 3-(3,4-dichlorophenyl)propanal |
| Standard InChI | InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 |
| Standard InChI Key | UBUQWRXGPBSBSK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CCC=O)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1CCC=O)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Benzenepropanal, 3,4-dichloro- belongs to the class of halogenated benzaldehydes, distinguished by its dichlorinated aromatic core and aliphatic aldehyde functional group. The systematic IUPAC name denotes a benzene ring with chlorine atoms at positions 3 and 4, coupled with a propanal group (-CHCHCHO) attached to the aromatic system. The molecular structure is represented as:
Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 20795-47-5 |
| Molecular Formula | |
| Molecular Weight | 203.07 g/mol |
| Appearance | Pale yellow oil |
| Key Functional Groups | Aldehyde, Aromatic chloride |
The chlorine atoms induce electron-withdrawing effects, polarizing the aromatic ring and increasing the aldehyde’s electrophilicity. This electronic configuration facilitates reactions at the aldehyde group, such as nucleophilic additions, while the chlorinated aryl moiety participates in cross-coupling or further substitution.
Synthetic Methodologies
Oxidation of 3-(3,4-Dichlorophenyl)propanol
The primary synthesis route involves oxidizing 3-(3,4-dichlorophenyl)propanol (Intermediate 9A) using Dess-Martin periodinane (DMP) in dichloromethane (DCM) .
Reaction Conditions:
-
Oxidizing Agent: Dess-Martin periodinane (1.5 eq)
-
Solvent: Dichloromethane
-
Temperature: 20°C (ambient)
-
Duration: 1 hour
-
Workup: Quenching with saturated NaHCO and sodium thiosulfate, followed by extraction and chromatography.
Physicochemical Properties
-
Solubility: Likely soluble in polar aprotic solvents (DCM, THF) due to the aldehyde group; limited water solubility.
-
Boiling Point: Estimated >200°C based on molecular weight and halogen content.
-
Spectroscopy:
Reactivity and Functionalization
The aldehyde group serves as a versatile handle for further derivatization:
Nucleophilic Additions
Grignard or organolithium reagents add to the aldehyde, forming secondary alcohols. For instance, reaction with methylmagnesium bromide would yield 3-(3,4-dichlorophenyl)pentan-2-ol.
Condensation Reactions
Condensation with amines generates Schiff bases, useful as ligands or intermediates. For example:
Electrophilic Aromatic Substitution
The electron-deficient aryl ring undergoes nitration or sulfonation at the meta position relative to chlorine substituents, guided by directing effects.
Applications and Industrial Relevance
While specific applications of 3,4-dichloro-benzenepropanal are proprietary, its structural features suggest roles in:
-
Pharmaceuticals: As a precursor to antihistamines or antifungal agents, leveraging the chlorinated aryl motif’s bioactivity.
-
Agrochemicals: Intermediate in synthesizing herbicides or insecticides, where chlorine atoms enhance environmental persistence.
-
Materials Science: Building block for liquid crystals or polymers requiring rigid, polarizable units.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume